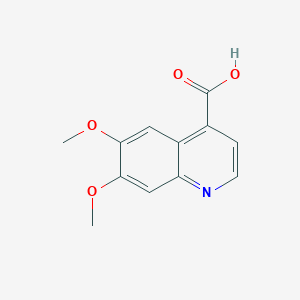![molecular formula C8H12F3NO3 B15309028 1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane,trifluoroaceticacid](/img/structure/B15309028.png)
1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane,trifluoroaceticacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2-oxa-5-azabicyclo[221]heptane, trifluoroacetic acid is a complex organic compound known for its unique bicyclic structure
Preparation Methods
The synthesis of 1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane, trifluoroacetic acid involves several steps. One common method includes the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures . Industrial production methods often involve similar catalytic processes, ensuring high yield and purity.
Chemical Reactions Analysis
1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane, trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of different oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include palladium catalysts, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane, trifluoroacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing various complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane, trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane, trifluoroacetic acid can be compared with other similar compounds, such as:
- Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylate hydrochloride
- 2-Oxa-5-azabicyclo[2.2.1]heptane
These compounds share a similar bicyclic structure but differ in their functional groups and specific applications. The uniqueness of 1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane, trifluoroacetic acid lies in its trifluoroacetic acid moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H12F3NO3 |
|---|---|
Molecular Weight |
227.18 g/mol |
IUPAC Name |
1-methyl-2-oxa-5-azabicyclo[2.2.1]heptane;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H11NO.C2HF3O2/c1-6-2-5(3-8-6)7-4-6;3-2(4,5)1(6)7/h5,7H,2-4H2,1H3;(H,6,7) |
InChI Key |
SKJRQKRPHUHXSU-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC(CO1)NC2.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


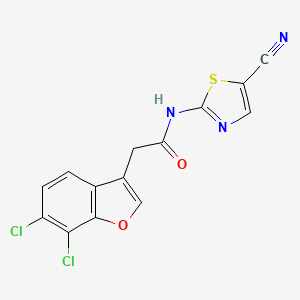
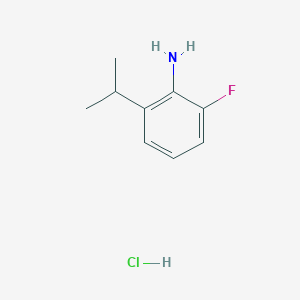
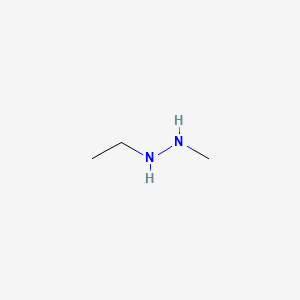


![N,N-dimethyl-2-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)amino]propanamide](/img/structure/B15308995.png)
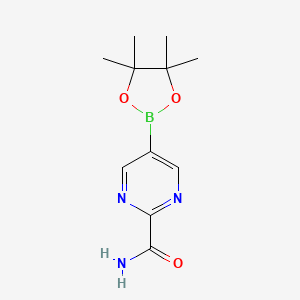


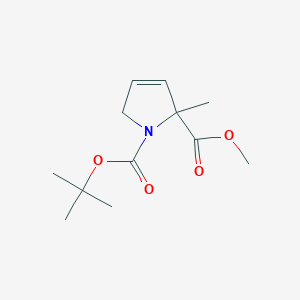
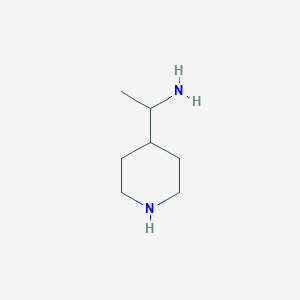
![5-[4-(Pyrrolidin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B15309037.png)

